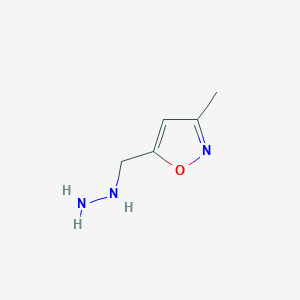

5-(Hydrazinylmethyl)-3-methylisoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3O |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

(3-methyl-1,2-oxazol-5-yl)methylhydrazine |

InChI |

InChI=1S/C5H9N3O/c1-4-2-5(3-7-6)9-8-4/h2,7H,3,6H2,1H3 |

InChI Key |

NALFOSIVTMSAPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)CNN |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydrazinylmethyl 3 Methylisoxazole

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 5-(hydrazinylmethyl)-3-methylisoxazole involves the logical disconnection of the target molecule into simpler, more readily available starting materials. The most apparent disconnection is at the carbon-nitrogen bond of the hydrazine (B178648) moiety. This bond can be formed via a nucleophilic substitution reaction, suggesting a key precursor, or synthon, of a 3-methylisoxazole (B1582632) ring bearing an electrophilic carbon at the 5-position. A common and practical precursor for this strategy is 5-(chloromethyl)-3-methylisoxazole (B1588320).

This retrosynthetic analysis breaks the synthesis down into two primary challenges: the construction of the substituted 3-methylisoxazole core and the subsequent introduction of the hydrazinylmethyl group.

The formation of the isoxazole (B147169) ring is a cornerstone of heterocyclic chemistry, with several well-established methods available. One of the most fundamental and widely used methods is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632), often referred to as the Claisen isoxazole synthesis. nih.gov To obtain a 3-methylisoxazole core functionalized at the 5-position for further elaboration, a β-ketoester such as ethyl acetoacetate (B1235776) can be employed.

For instance, the reaction of ethyl acetoacetate with hydroxylamine hydrochloride can lead to the formation of 3-methylisoxazol-5-one. This intermediate can then be further functionalized. A multi-step process starting from ethyl acetoacetate can also yield precursors like ethyl-5-methylisoxazole-4-carboxylate, which can be hydrolyzed to the corresponding carboxylic acid. google.com This acid can then serve as a handle for introducing the required methyl group at the 5-position through subsequent reduction and functional group interconversion.

Another powerful method for constructing the isoxazole ring is through 1,3-dipolar cycloaddition reactions. researchgate.netorganic-chemistry.org This approach typically involves the in situ generation of a nitrile oxide from an oxime, which then reacts with an alkyne or alkene (the dipolarophile). researchgate.netjocpr.com To synthesize a 3-methyl-5-substituted isoxazole, acetonitrile (B52724) oxide (generated from acetaldoxime) could be reacted with a terminal alkyne bearing the desired functional group at the 5-position, such as propargyl alcohol or propargyl bromide. organic-chemistry.org

Table 1: Selected Methods for 3-Methylisoxazole Core Synthesis This table is interactive. You can sort and filter the data.

| Method | Key Precursors | Reagents | Typical Conditions | Ref. |

|---|---|---|---|---|

| Cyclocondensation | β-Enamino diketones | Hydroxylamine hydrochloride | Varies (solvent, Lewis acids) | nih.govrsc.org |

| Cyclocondensation | Ethyl acetoacetate, Triethylorthoformate | Hydroxylamine sulfate | -20°C to 10°C | google.com |

| 1,3-Dipolar Cycloaddition | Aldoximes, Terminal Alkynes | Chloramine-T, Base | Varies | researchgate.netorganic-chemistry.org |

| Intramolecular Cyclization | Propargylamines | Oxidation, CuCl | Varies | organic-chemistry.org |

Introduction of the Hydrazinylmethyl Moiety

Once the 3-methylisoxazole core with a suitable functional handle at the 5-position is synthesized, the final step is the introduction of the hydrazinylmethyl group. The most direct method involves the reaction of a 5-(halomethyl)-3-methylisoxazole, such as 5-(chloromethyl)-3-methylisoxazole, with hydrazine hydrate (B1144303). dergipark.org.tr This reaction proceeds via a standard SN2 nucleophilic substitution, where the hydrazine acts as the nucleophile, displacing the halide. The use of excess hydrazine is common to minimize the formation of the bis-substituted side product.

An alternative to the halomethyl intermediate is the use of 5-(hydroxymethyl)-3-methylisoxazole. The hydroxyl group is a poor leaving group and must first be activated. This can be achieved by converting it into a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group and will react readily with hydrazine to yield the desired product.

Table 2: Strategies for Hydrazinylmethyl Group Introduction This table is interactive. You can sort and filter the data.

| Precursor | Reagents | Intermediate | Final Reagent | Mechanism |

|---|

Direct Synthesis Routes

Direct synthesis routes aim to construct the this compound molecule in fewer steps, potentially through one-pot procedures or by using starting materials that already contain the key structural elements.

A direct condensation approach could involve the reaction of hydroxylamine with a 1,3-dicarbonyl compound that already possesses a protected hydrazine functionality. For example, a β-ketoester containing a hydrazinylmethyl precursor side chain could be synthesized and then subjected to cyclocondensation with hydroxylamine. This strategy consolidates the introduction of the side chain and the formation of the heterocyclic core into the synthesis of a single advanced precursor. The success of this method hinges on the stability of the hydrazine-containing side chain to the reaction conditions required for isoxazole formation. Knoevenagel condensation of 3-methyl-4,5-dihydroisoxazol-5-one with aldehydes provides a route to 4-substituted isoxazoles, demonstrating the reactivity of the pre-formed isoxazole core in condensation reactions. researchgate.net

The 1,3-dipolar cycloaddition pathway offers a versatile method for direct synthesis. jocpr.comjocpr.com This could be achieved by reacting a nitrile oxide with a dipolarophile that already contains a hydrazine group. For instance, the reaction of acetonitrile oxide with a suitably protected propargylhydrazine could theoretically yield the target molecule directly after deprotection. The choice of protecting group for the hydrazine moiety would be critical to prevent unwanted side reactions with the in situ generated nitrile oxide.

Another cycloaddition strategy involves using hydrazine derivatives as part of the isoxazole ring formation itself, though this is less common for standard isoxazoles and more relevant for fused systems like isoxazolo[3,4-d]pyridazinones. nih.gov However, novel cycloaddition reactions, such as a [2+2+1] cycloaddition of N-tosylhydrazones, nitrites, and alkenes, demonstrate the potential for incorporating hydrazine-derived synthons into the construction of isoxazoline (B3343090) rings, which are precursors to isoxazoles. nih.gov

Indirect and Multi-Step Synthetic Strategies

Indirect strategies often provide a more reliable and scalable route to the target compound by breaking the synthesis into a series of well-controlled, high-yielding steps. A common and practical multi-step synthesis of this compound begins with a commercially available or easily synthesized isoxazole derivative, such as 3-methylisoxazole-5-carboxylic acid or its corresponding ethyl ester. chemicalbook.com

The synthetic sequence would proceed as follows:

Reduction of the Carboxylic Acid/Ester: The carboxyl group at the 5-position is reduced to a primary alcohol. This can be accomplished using a reducing agent like lithium aluminum hydride (LiAlH₄) for the acid or ester, or sodium borohydride (B1222165) (NaBH₄) under specific conditions for the ester. This step yields 5-(hydroxymethyl)-3-methylisoxazole.

Conversion to a Halide: The resulting alcohol is then converted into a more reactive halide. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will produce 5-(chloromethyl)-3-methylisoxazole or 5-(bromomethyl)-3-methylisoxazole, respectively. researchgate.net

Reaction with Hydrazine: The final step is the nucleophilic substitution of the halide with hydrazine hydrate, as detailed in section 2.1.2, to afford this compound.

This multi-step approach offers the advantage of utilizing well-understood reactions with predictable outcomes, making it a robust choice for the synthesis of this and related compounds.

Green Chemistry Approaches in the Synthesis of Hydrazinylmethylisoxazoles

In recent years, the principles of green chemistry have become increasingly integrated into synthetic organic chemistry to minimize environmental impact. nih.govmdpi.com These principles guide the development of cleaner, more efficient, and safer chemical processes. The synthesis of isoxazoles, including derivatives like this compound, has benefited significantly from these advancements.

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher atom economy, lower energy consumption, and reduced waste generation. Various catalytic systems have been developed for isoxazole synthesis.

Metal Catalysis: A range of metal catalysts, including copper, palladium, gold, and iron, have been successfully employed. organic-chemistry.org Copper(I)-catalyzed cycloadditions are particularly noteworthy for their high regioselectivity in producing 3,5-disubstituted isoxazoles. organic-chemistry.orgthieme-connect.com Recyclable catalysts, such as a Cu/Al₂O₃ nanocomposite used in ball-milling conditions, further enhance the green credentials of the synthesis by allowing for catalyst reuse with minimal loss of activity. rsc.org

Hypervalent Iodine Catalysis: Hypervalent iodine(III) species have been used to efficiently catalyze the intramolecular oxidative cycloaddition of aldoximes to form polycyclic isoxazole derivatives. mdpi.com These reagents are known for being low-toxicity and environmentally benign. mdpi.com

Reaction Optimization: Optimizing reaction conditions involves minimizing the use of harsh reagents and high temperatures. For instance, the development of catalytic systems that operate efficiently at room temperature significantly reduces the energy footprint of the synthesis. mdpi.combeilstein-journals.org

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Copper(I) Salts (e.g., CuCl) | 1,3-Dipolar Cycloaddition / Intramolecular Cyclization | High regioselectivity for 3,5-disubstituted isoxazoles, mild conditions. | organic-chemistry.orgthieme-connect.com |

| Cu/Al₂O₃ Nanocomposite | 1,3-Dipolar Cycloaddition | Recyclable, solvent-free (ball-milling), scalable. | rsc.orgnih.gov |

| Iron/Palladium Catalysts | Sequential Four-Step Synthesis | High overall yields, time-saving one-pot procedure. | organic-chemistry.org |

| Hypervalent Iodine(III) | Intramolecular Oxidative Cycloaddition | Low toxicity, environmentally benign, efficient for fused isoxazoles. | mdpi.com |

| Gold(III) Chloride (AuCl₃) | Cycloisomerization of α,β-acetylenic oximes | Good yields under moderate conditions, selective for various substitution patterns. | organic-chemistry.org |

A primary goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. This has led to the development of solvent-free and aqueous-based synthetic protocols.

Solvent-Free Synthesis: Mechanochemistry, such as ball-milling, allows for reactions to be conducted in the absence of a solvent, which simplifies work-up procedures and reduces waste. rsc.orgnih.gov This technique has been successfully applied to the synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition. rsc.orgnih.gov Another solventless approach involves using microwave irradiation on a solid support like basic alumina (B75360), which can dramatically reduce reaction times from hours to minutes and afford excellent yields. tandfonline.com

Aqueous Medium Syntheses: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Several methods for synthesizing isoxazole derivatives in aqueous media have been reported. nih.govnih.govresearchgate.net These reactions can often proceed without any catalyst, offering advantages such as easier work-up, mild reaction conditions, and high yields. nih.govnih.govresearchgate.net Performing reactions "on water," where insoluble reactants are vigorously stirred in water, can also lead to significant rate enhancements. rsc.org

| Approach | Methodology | Environmental Benefits | Typical Yields | Reference |

|---|---|---|---|---|

| Aqueous Medium | Reaction of enaminones with hydroxylamine hydrochloride in water. | Eliminates organic solvents, often catalyst-free, simple work-up. | Good to High | nih.govnih.govresearchgate.net |

| Solvent-Free (Microwave) | Reaction of aldehydes with nitromethane (B149229) on basic alumina under microwave irradiation. | No solvent, extremely fast reaction times (2-3 mins). | Excellent (90-96%) | tandfonline.com |

| Solvent-Free (Ball-Milling) | Mechanochemical 1,3-dipolar cycloaddition using a Cu/Al₂O₃ catalyst. | No solvent, scalable, recyclable catalyst. | Moderate to Excellent | rsc.orgnih.gov |

| Agro-Waste Catalyst | Condensation reaction using Water Extract of Orange Fruit Peel Ash (WEOFPA) in glycerol. | Benign, eco-friendly, inexpensive catalyst and solvent. | High (86-92%) | nih.gov |

These green methodologies provide a robust framework for the environmentally responsible synthesis of the this compound core, which can then be further functionalized as needed.

Chemical Reactivity and Mechanistic Studies of 5 Hydrazinylmethyl 3 Methylisoxazole

Reactivity of the Hydrazinylmethyl Group

The hydrazinylmethyl group, -CH₂NHNH₂, is a versatile functional group that imparts significant nucleophilic character to the molecule and serves as a precursor for various condensation and cyclization reactions.

Nucleophilic Characteristics and Condensation Reactions

The terminal amino group of the hydrazine (B178648) moiety in 5-(hydrazinylmethyl)-3-methylisoxazole is strongly nucleophilic, readily participating in reactions with electrophilic species, most notably carbonyl compounds. This reactivity leads to the formation of hydrazones, which are valuable intermediates in organic synthesis. The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding hydrazone.

This reaction is fundamental to the derivatization of this compound and is widely applicable to a range of aldehydes and ketones.

Table 1: Examples of Condensation Reactions of Hydrazine Derivatives with Carbonyl Compounds Note: This table presents generalized data for hydrazine reactions, illustrating the expected reactivity of this compound.

| Hydrazine Derivative | Carbonyl Compound | Product | Conditions |

| Hydrazine Hydrate (B1144303) | Benzaldehyde | Benzaldehyde hydrazone | Ethanol, reflux |

| Phenylhydrazine | Acetone | Acetone phenylhydrazone | Acetic acid (catalyst), Ethanol |

| 2,4-Dinitrophenylhydrazine | Cyclohexanone | Cyclohexanone 2,4-dinitrophenylhydrazone | Sulfuric acid (catalyst), Methanol |

Oxidation and Reduction Pathways

The hydrazinylmethyl group can undergo both oxidation and reduction, leading to a variety of products depending on the reagents and reaction conditions.

Oxidation: The oxidation of alkylhydrazines can be complex. Mild oxidizing agents can lead to the formation of azo compounds, while stronger oxidizing agents can cleave the N-N bond. For instance, the oxidation of 1,1-dialkylhydrazines in acidic solution can form diazo-like species. Air oxidation of hydrazines has also been reported to yield nitrosamines.

Reduction: The most notable reduction pathway involving the hydrazinylmethyl group is its role in the Wolff-Kishner reduction. In this reaction, a carbonyl compound is first converted to a hydrazone by condensation with a hydrazine derivative. Subsequent treatment with a strong base, typically at elevated temperatures, leads to the reduction of the carbonyl group to a methylene (B1212753) group with the evolution of nitrogen gas. While this compound itself would not undergo this reduction, the hydrazones it forms with aldehydes and ketones are amenable to these conditions. The mechanism involves the deprotonation of the hydrazone, followed by a series of steps culminating in the extrusion of dinitrogen and the formation of a carbanion, which is then protonated.

Cyclization Reactions Utilizing the Hydrazine Moiety

The bifunctional nature of the hydrazine group, possessing two nucleophilic nitrogen atoms, makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. A prominent example is the Knorr pyrazole (B372694) synthesis and related cyclocondensation reactions.

When this compound is reacted with a 1,3-dicarbonyl compound, a cyclocondensation reaction can occur to form a pyrazole ring. This reaction typically proceeds through the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. This provides a versatile route to novel compounds containing both isoxazole (B147169) and pyrazole moieties, which are of interest in medicinal chemistry. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.

Table 2: Synthesis of Pyrazole Derivatives from Hydrazines and β-Dicarbonyl Compounds Note: This table illustrates the general reaction for pyrazole synthesis, applicable to this compound.

| Hydrazine Derivative | β-Dicarbonyl Compound | Product | Conditions |

| Hydrazine Hydrate | Acetylacetone | 3,5-Dimethylpyrazole | Acetic acid, reflux |

| Phenylhydrazine | Ethyl Acetoacetate (B1235776) | 3-Methyl-1-phenyl-5-pyrazolone | Ethanol, reflux |

| Hydrazine Hydrate | Dibenzoylmethane | 3,5-Diphenylpyrazole | Acetic acid, reflux |

Reactivity of the Isoxazole Ring System

The isoxazole ring is an aromatic heterocycle, and its reactivity is characterized by a susceptibility to ring-opening under certain conditions and the ability to undergo electrophilic substitution, albeit with regiochemical preferences dictated by the existing substituents.

Ring-Opening Reactions and Mechanistic Pathways

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opening. This reactivity is a key feature of isoxazole chemistry and provides pathways to a variety of acyclic and other heterocyclic systems.

One notable pathway is the reductive ring-opening, which can be achieved through catalytic hydrogenation. This process typically leads to the formation of β-enaminones. For this compound, this would involve the cleavage of the N-O bond and subsequent tautomerization.

Another example is ring-opening fluorination. Studies on substituted isoxazoles have shown that treatment with an electrophilic fluorinating agent can induce ring-opening to yield fluorinated carbonyl compounds. However, this reaction often requires substitution at the C4 position of the isoxazole ring.

Electrophilic Aromatic Substitution Patterns

As an aromatic ring, the isoxazole nucleus can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring. In the case of 3,5-disubstituted isoxazoles, such as this compound, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. The methyl group at the C3 position is a weak activating group, while the hydrazinylmethyl group at the C5 position, being an alkyl-type substituent, also directs electrophiles to the C4 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.

Nitration: The nitration of 3,5-dimethylisoxazole (B1293586) with nitric acid in trifluoroacetic anhydride (B1165640) has been shown to yield 3,5-dimethyl-4-nitroisoxazole (B73060) in good yield. nih.gov A similar outcome would be expected for this compound, with the nitro group being introduced at the C4 position.

Halogenation: The halogenation of 3,5-disubstituted isoxazoles, such as 3,5-diarylisoxazoles, with N-halosuccinimides (NBS, NCS) in acetic acid has been reported to give the corresponding 4-halo-3,5-diarylisoxazoles in good yields. researchgate.netelsevierpure.com This suggests that this compound would undergo halogenation at the C4 position under similar conditions.

Sulfonation: The sulfonation of 3,5-dimethylisoxazole with chlorosulfonic acid leads to the formation of 3,5-dimethylisoxazole-4-sulfonyl chloride. semanticscholar.org This indicates that sulfonation of this compound would also occur at the C4 position.

Table 3: Electrophilic Aromatic Substitution of 3,5-Disubstituted Isoxazole Analogs Note: This table provides data for reactions on compounds analogous to this compound to illustrate the expected regioselectivity.

| Substrate | Reagent(s) | Product | Yield (%) |

| 3,5-Dimethylisoxazole | HNO₃ / (CF₃CO)₂O | 3,5-Dimethyl-4-nitroisoxazole | 72 nih.gov |

| 3,5-Diphenylisoxazole | N-Bromosuccinimide / Acetic Acid | 4-Bromo-3,5-diphenylisoxazole | Moderate researchgate.net |

| 3,5-Dimethylisoxazole | Chlorosulfonic Acid | 3,5-Dimethylisoxazole-4-sulfonyl chloride | - |

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The hydrazinyl moiety of this compound is a prime site for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-nitrogen and nitrogen-nitrogen bonds. While direct studies on this specific molecule are not extensively documented, the reactivity of related hydrazine and isoxazole derivatives in the presence of transition metal catalysts provides a strong basis for predicting its behavior.

Palladium-catalyzed reactions are particularly relevant in this context. The cross-coupling of hydrazine with aryl halides, a reaction analogous to the Buchwald-Hartwig amination, can be envisioned with this compound. nih.govnih.gov Such a reaction would lead to the formation of N-aryl derivatives, significantly expanding the molecular complexity and providing access to a new class of substituted isoxazoles. The general mechanism for such a transformation involves the oxidative addition of the aryl halide to a low-valent palladium catalyst, followed by coordination of the hydrazine, deprotonation, and subsequent reductive elimination to yield the N-arylated product and regenerate the catalyst. nih.gov

The choice of ligands, base, and reaction conditions is crucial for the success of these couplings, influencing catalyst stability, reactivity, and selectivity. For instance, the use of sterically hindered phosphine (B1218219) ligands can promote the desired reductive elimination step.

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions of hydrazines with aryl halides, which serve as a model for the potential reactivity of this compound.

| Hydrazine Derivative | Aryl Halide | Palladium Catalyst | Ligand | Base | Product | Reference |

| Hydrazine | Aryl Chlorides/Bromides | Pd(dba)₂ | BrettPhos | KOH | Aryl Hydrazines | nih.gov |

| N-Boc-hydrazine | Aryl Iodides | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | N-Aryl-N'-Boc-hydrazines | Analogous to amination protocols |

It is also conceivable that the isoxazole ring itself could participate in metal-catalyzed C-H functionalization reactions, a rapidly developing area in organic synthesis. researchgate.netresearchgate.net However, the high reactivity of the hydrazine moiety would likely necessitate a protection strategy to achieve selective functionalization of the isoxazole core.

Intramolecular Reactivity and Rearrangements

The juxtaposition of the isoxazole ring and the hydrazinylmethyl group in this compound creates the potential for a variety of intramolecular reactions and rearrangements, leading to the formation of new heterocyclic systems.

One such possibility involves the transformation of the isoxazole ring itself. Isoxazoles are known to undergo photochemical rearrangements to yield highly reactive ketenimine intermediates, which can then be trapped by nucleophiles. nih.govacs.org In the case of this compound, it is plausible that under photolytic conditions, the isoxazole ring could rearrange, and the resulting intermediate could be trapped by the pendant hydrazine moiety, potentially leading to novel fused heterocyclic structures. These reactions often proceed via the homolytic cleavage of the weak N-O bond. nih.gov

Furthermore, the hydrazine group can be readily converted into a hydrazone by reaction with an aldehyde or ketone. Isoxazole derivatives bearing hydrazone side chains have been shown to undergo the Boulton-Katritzky rearrangement. beilstein-journals.orgnih.gov This rearrangement typically occurs under basic or thermal conditions and involves the recyclization of the isoxazole ring system to form a new five-membered heterocycle. For example, an isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazone has been observed to rearrange to a 3-hydroxy-2-(2-aryl nih.govacs.orgbeilstein-journals.orgtriazol-4-yl)pyridine. beilstein-journals.org

Following this precedent, if this compound were first converted to a hydrazone (for instance, by reaction with a suitable carbonyl compound), a subsequent base-promoted rearrangement could be envisioned. The general mechanism of the Boulton-Katritzky rearrangement involves the deprotonation of the hydrazone, followed by an intramolecular nucleophilic attack on the isoxazole ring, leading to ring opening and subsequent recyclization.

The table below outlines key features of relevant rearrangement reactions of isoxazole derivatives that could be analogous to the intramolecular reactivity of this compound derivatives.

| Rearrangement Type | Starting Material Moiety | Key Intermediate | Product Moiety | Conditions | Reference |

| Photochemical Rearrangement | Trisubstituted Isoxazole | Ketenimine | Pyrazole | Photolysis | nih.govacs.org |

| Boulton-Katritzky Rearrangement | Isoxazole-aldehyde Arylhydrazone | Anionic species | 1,2,3-Triazole | Base (e.g., K₂CO₃) | beilstein-journals.orgnih.gov |

The potential for such intramolecular transformations makes this compound a versatile building block for the synthesis of more complex and diverse heterocyclic scaffolds. The specific outcomes of these reactions would be highly dependent on the reaction conditions and the nature of any additional substituents on the molecule.

Derivatization and Analog Synthesis of 5 Hydrazinylmethyl 3 Methylisoxazole

Formation of Hydrazone and Azine Derivatives

The hydrazine (B178648) moiety of 5-(hydrazinylmethyl)-3-methylisoxazole is highly nucleophilic and readily reacts with aldehydes and ketones to form hydrazone derivatives. wikipedia.orgictp.it This condensation reaction is typically carried out in a suitable solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid, and may require refluxing for several hours. ictp.itresearchgate.net The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to yield the corresponding hydrazone. wikipedia.org

The general reaction is as follows:

R1R2C=O + H2NNH-CH2-(C4H2NO)-CH3 → R1R2C=NNH-CH2-(C4H2NO)-CH3 + H2O

This method is highly efficient for producing a wide variety of hydrazones by simply varying the aldehyde or ketone reactant. researchgate.net For instance, reaction with aromatic aldehydes can introduce diverse phenyl substituents, while using aliphatic ketones can introduce different alkyl groups.

If a second equivalent of a carbonyl compound is introduced, the initially formed hydrazone can undergo further condensation to yield an azine derivative. wikipedia.org

Table 1: Examples of Hydrazone Synthesis from Hydrazine Derivatives

| Hydrazine Derivative | Aldehyde/Ketone | Product | Conditions | Reference |

|---|---|---|---|---|

| Isoniazid | 5-(4-nitrophenyl)-2-furaldehyde | Corresponding Hydrazone | Mechanochemical (MM400) | nih.gov |

| Indole-3-acetic hydrazide | 5-(4-nitrophenyl)-2-furaldehyde | Corresponding Hydrazone | Mechanochemical (MM400) | nih.gov |

| Benzyloxycarbonyl hydrazide | 5-(4-nitrophenyl)-2-furaldehyde | Corresponding Hydrazone | Mechanochemical (MM400) | nih.gov |

| Phenylhydrazine HCl | Various Chalcones | Pyrazoline Derivatives | Glacial Acetic Acid, Reflux | thaiscience.info |

Acylation and Sulfonylation of the Hydrazine Nitrogen

The nitrogen atoms of the hydrazine group in this compound can be readily acylated or sulfonylated. These reactions typically involve treating the starting compound with acyl chlorides, acid anhydrides, or sulfonyl chlorides in the presence of a base to neutralize the hydrogen halide byproduct.

Acylation: Reaction with an acyl chloride (R-CO-Cl) or an acid anhydride (B1165640) ((R-CO)2O) introduces an acyl group (R-CO-) onto one of the hydrazine nitrogens. This is a common strategy to produce amide derivatives. The metabolism of isocarboxazid (B21086) itself involves acetylation in the liver, indicating the susceptibility of the hydrazine group to this type of transformation. nih.govdrugbank.com

Sulfonylation: Similarly, reaction with a sulfonyl chloride (R-SO2-Cl) yields sulfonamide derivatives. For example, reacting a related 3-aminoisoxazoline with various sulfonyl chlorides in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM) has been shown to be an effective method for producing a library of sulfonamides. mdpi.com

These reactions provide a straightforward route to a wide range of amide and sulfonamide analogs, allowing for systematic modification of the steric and electronic properties of the molecule.

Substitution on the Isoxazole (B147169) Ring System

While the hydrazine group is the most reactive site for derivatization, the isoxazole ring can also be modified, although it often requires more specific synthetic strategies.

The isoxazole ring is an electron-deficient heterocycle, which can make direct electrophilic substitution challenging. However, various synthetic methods have been developed for the functionalization of isoxazole rings. nih.gov Strategies for introducing substituents onto the isoxazole core often involve the synthesis of the ring from appropriately substituted precursors rather than direct modification of the pre-formed ring. For example, the synthesis of 4,5-diarylisoxazol-3-carboxylic acids has been achieved, demonstrating that aryl groups can be incorporated into the isoxazole structure. nih.gov

Synthesis of Polycyclic and Fused Heterocycles from the Core Scaffold

The this compound scaffold is a valuable building block for the synthesis of more complex polycyclic and fused heterocyclic systems. The hydrazine moiety is particularly useful for constructing new rings. mdpi.com

For instance, hydrazines and their derivatives are key precursors in the synthesis of pyrazoles and pyrazolines. thaiscience.info The condensation of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound is a classic method for forming a five-membered pyrazole (B372694) ring. thaiscience.info Starting with isocarboxazid, the hydrazine group can react with suitable diketones or chalcones to create fused systems where the new pyrazole ring is attached to the isoxazole core via the methylhydrazine linker. thaiscience.info

Furthermore, a variety of strategies exist for the synthesis of fused isoxazoles, which can serve as a guide for potential transformations of the isocarboxazid scaffold. mdpi.com These methods include intramolecular cycloadditions and condensation reactions that can lead to the formation of bicyclic and polycyclic systems. mdpi.comrsc.orgresearchgate.net

Table 2: Selected Strategies for Fused Heterocycle Synthesis

| Starting Material Type | Reagent/Condition | Fused System | Reference |

|---|---|---|---|

| α-Oxoketene dithioacetal | Hydroxylamine (B1172632) hydrochloride/hydrazine | Fused Isoxazole/Pyrazole | mdpi.com |

| o-Allyl salicylaldehyde (B1680747) & Phenylhydroxylamine | Grinding (Mechanochemical) | Chromano-[4,3-c]-isoxazole | mdpi.com |

| Diazotized Diamine | Acidic Media | Hexaazapyrene System | researchgate.net |

| Benzo-fused 7-deazapurines | Glycosylation/Modification | Fused Nucleosides | uochb.cz |

Structure-Reactivity Relationship (SRR) Studies of Synthesized Analogs

Structure-Reactivity Relationship (SRR) studies are essential for understanding how specific structural modifications to the this compound scaffold influence its chemical properties and reactivity. By synthesizing a series of analogs and systematically evaluating their characteristics, researchers can deduce key relationships between molecular structure and chemical behavior.

For example, in a series of synthesized analogs, the electronic nature of substituents on an aromatic ring attached to the core structure can significantly impact the nucleophilicity of the hydrazine group or the stability of the isoxazole ring. Electron-donating groups might enhance the reactivity of the hydrazine in condensation reactions, while electron-withdrawing groups could alter the electronic distribution within the isoxazole ring.

Comprehensive SRR studies involve exploring various regions of the molecule, such as:

The Isoxazole Ring: Substitution on the ring can influence its stability and electronic properties. For instance, introducing bulky groups could sterically hinder reactions at adjacent sites.

The Linker: While the parent compound has a methylene (B1212753) (-CH2-) linker, synthesizing analogs with different linker lengths or rigidities could provide insights into conformational effects on reactivity.

These studies are fundamental in medicinal chemistry for optimizing lead compounds, but in a purely chemical context, they provide valuable data on reaction mechanisms, kinetics, and the intrinsic properties of the heterocyclic system.

Theoretical and Computational Chemistry of 5 Hydrazinylmethyl 3 Methylisoxazole

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular structure to determine its electronic distribution and energy.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate how a molecule will interact with other species.

For 5-(Hydrazinylmethyl)-3-methylisoxazole, a HOMO-LUMO analysis would likely reveal that the HOMO is localized on the electron-rich hydrazine (B178648) moiety, making it the primary site for electrophilic attack. Conversely, the LUMO would likely be distributed over the isoxazole (B147169) ring, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO would provide a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | Data not available | Highest Occupied Molecular Orbital |

| LUMO | Data not available | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Data not available | Energy difference between HOMO and LUMO |

Note: The values in this table are placeholders as no specific computational studies for this compound were found.

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for visualizing regions that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, an EPS map would be expected to show negative potential (typically colored red) around the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen atoms of the hydrazine group, due to the presence of lone pairs of electrons. These regions would be the likely sites for interactions with electrophiles or hydrogen bond donors. Positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly those of the hydrazinyl group and the methyl group.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to explore potential reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of reaction mechanisms.

To study a reaction involving this compound, computational chemists would model the geometries of the reactants, products, and any intermediates. They would then search for the transition state structure connecting them. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. For instance, in a hypothetical condensation reaction with an aldehyde, calculations could determine the energy barrier for the formation of the corresponding hydrazone.

Table 2: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Step | Transition State | Energy Barrier (kcal/mol) |

| Nucleophilic attack | Data not available | Data not available |

| Dehydration | Data not available | Data not available |

Note: The values in this table are placeholders as no specific computational studies for this compound were found.

Solvents can have a significant impact on reaction rates and mechanisms. Computational models can account for these effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. For reactions involving a polar molecule like this compound, the choice of solvent could stabilize or destabilize charged intermediates or transition states, thereby altering the reaction pathway and kinetics.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is crucial to its function. Conformational analysis and molecular dynamics simulations are used to explore the different possible shapes (conformers) of a molecule and their relative stabilities.

For this compound, the key flexible bond is the C-C bond connecting the isoxazole ring to the hydrazinylmethyl group. Rotation around this bond would lead to different conformers. A conformational analysis would identify the most stable conformer(s) and the energy barriers to rotation.

Molecular dynamics (MD) simulations would provide a picture of the molecule's movement over time, including conformational changes and interactions with its environment. An MD simulation of this compound in a solvent like water would show how the molecule tumbles and flexes, and how it forms hydrogen bonds with the surrounding water molecules.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 | Data not available | Data not available | Data not available |

| 2 | Data not available | Data not available | Data not available |

| 3 | Data not available | Data not available | Data not available |

Note: The values in this table are placeholders as no specific computational studies for this compound were found.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

The prediction of spectroscopic properties for novel or sparsely studied compounds like this compound is a cornerstone of modern computational chemistry. Through the application of quantum mechanical calculations, it is possible to simulate and analyze the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra of a molecule, providing deep insights into its electronic structure, geometry, and vibrational modes. These theoretical predictions are invaluable for identifying the compound in experimental settings and for understanding its chemical behavior at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

Theoretical calculations of NMR spectra are crucial for the structural elucidation of organic molecules. By predicting the chemical shifts of ¹H and ¹³C nuclei, chemists can anticipate the appearance of an experimental NMR spectrum, aiding in the assignment of signals and the confirmation of the synthesized structure.

Methodology: The prediction of ¹H and ¹³C NMR chemical shifts for this compound would typically be performed using Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the isotropic magnetic shielding tensors of the nuclei.

The computational process involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is often done using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p).

NMR Calculation: Using the optimized geometry, the GIAO-DFT calculation is performed to obtain the absolute shielding values for each nucleus.

Chemical Shift Referencing: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the following equation: δ = σ(TMS) - σ(sample).

Predicted ¹H NMR Data: While specific pre-computed data for this compound is not readily available in the surveyed literature, a theoretical spectrum can be predicted. The expected ¹H NMR chemical shifts would provide information on the electronic environment of each proton in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (on isoxazole) | Value | Singlet | N/A |

| -CH₂- (hydrazinylmethyl) | Value | Singlet | N/A |

| Isoxazole ring H | Value | Singlet | N/A |

| -NH-NH₂ | Value | Broad Singlet(s) | N/A |

Note: The actual values would be obtained from the computational output. The protons of the hydrazinyl group (-NH-NH₂) are exchangeable and may appear as broad signals or not be observed, depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data: Similarly, the ¹³C NMR spectrum can be predicted to identify the chemical environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C (isoxazole, C=N) | Value |

| C (isoxazole, C-O) | Value |

| C (isoxazole, C-C) | Value |

| -CH₃ (on isoxazole) | Value |

| -CH₂- (hydrazinylmethyl) | Value |

Note: The specific chemical shift values are dependent on the results of the DFT calculations.

Infrared (IR) Spectroscopy Prediction

Theoretical IR spectroscopy predicts the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an experimental IR spectrum. This information is vital for identifying functional groups and confirming the molecule's structure.

Methodology: The vibrational frequencies of this compound can be calculated using DFT, often with the B3LYP functional and a basis set like 6-311++G(d,p). The process involves optimizing the molecular geometry to a stationary point on the potential energy surface and then calculating the second derivatives of the energy with respect to the nuclear coordinates. The resulting harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. nih.gov

Predicted IR Data: The predicted IR spectrum would show characteristic absorption bands for the functional groups present in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H stretch | Value | Hydrazine group |

| C-H stretch | Value | Methyl and methylene (B1212753) groups |

| C=N stretch | Value | Isoxazole ring |

| C-O-N stretch | Value | Isoxazole ring |

| N-N stretch | Value | Hydrazine group |

| CH₂/CH₃ bend | Value | Methylene and methyl groups |

Note: The values are placeholders for the computationally derived frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction

Theoretical UV-Vis spectroscopy is used to predict the electronic transitions in a molecule, which correspond to the absorption of light in the ultraviolet and visible regions. This provides insights into the electronic structure and conjugation within the molecule.

Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis spectra of organic molecules. nih.govrsc.org The calculation is typically performed on the previously optimized ground-state geometry of the molecule. TD-DFT calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. The choice of functional and basis set can significantly impact the accuracy of the predictions. researchgate.net

Predicted UV-Vis Data: The predicted UV-Vis spectrum for this compound would likely show absorptions in the UV region, characteristic of the electronic transitions within the isoxazole ring and the attached chromophores.

| Parameter | Predicted Value | Description |

| λmax (nm) | Value | Wavelength of maximum absorption |

| Excitation Energy (eV) | Value | Energy of the electronic transition |

| Oscillator Strength (f) | Value | Intensity of the absorption band |

| Major Orbital Contribution | Value | e.g., HOMO -> LUMO |

Note: The specific values for λmax and other parameters would be determined from the TD-DFT calculation output.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 5-(Hydrazinylmethyl)-3-methylisoxazole, providing an exact mass measurement of the molecular ion, which confirms its elemental composition. For the target compound with a molecular formula of C5H9N3O, the expected exact mass of the protonated molecule [M+H]+ would be calculated and compared against the experimental value, typically within a tolerance of a few parts per million (ppm).

Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways. xmu.edu.cn The fragmentation of the protonated this compound would likely proceed through characteristic losses of small neutral molecules. A plausible fragmentation pathway could involve the initial cleavage of the hydrazine (B178648) group or the isoxazole (B147169) ring. The analysis of these fragment ions provides unambiguous confirmation of the compound's connectivity and substructures. researchgate.netnih.gov

Table 1: Hypothetical HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure/Loss | Theoretical m/z |

|---|---|---|

| [M+H]+ | C5H10N3O+ | 128.0818 |

| [M+H - NH3]+ | Loss of ammonia | 111.0556 |

| [M+H - N2H4]+ | Loss of hydrazine | 96.0444 |

| [C4H5N2O]+ | Cleavage of the C-C bond | 97.0396 |

Note: This table is illustrative and based on common fragmentation patterns of heterocyclic compounds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are crucial for the complete structural and dynamic characterization of this compound in solution.

One-dimensional (1D) ¹H and ¹³C NMR provide initial information, but 2D NMR experiments are necessary for unambiguous assignment of all atoms in the molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the protons of the methylene (B1212753) (-CH₂-) group and the protons of the hydrazine (-NH-NH₂) moiety, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It allows for the direct assignment of the carbon signals for the methyl group, the methylene group, and the isoxazole ring C-H. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| 3-CH₃ | ~2.3 | ~12 | C3, C4 |

| H4 | ~6.2 | ~102 | C3, C5, 3-CH₃ |

| 5-CH₂ | ~4.5 | ~45 | C4, C5 |

Note: Chemical shifts are estimates based on analogous isoxazole structures.

Dynamic NMR (DNMR) techniques are used to study molecular motions that occur on the NMR timescale, such as conformational changes. beilstein-journals.org For this compound, DNMR could be employed to investigate the rotational barrier around the C5-CH₂ single bond. By recording NMR spectra at various temperatures, one could observe broadening and coalescence of signals, allowing for the calculation of the energy barrier (ΔG‡) for this rotation. mdpi.com Additionally, nitrogen inversion within the hydrazine group could potentially be studied using these methods. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule. This technique would precisely determine the bond lengths, bond angles, and torsion angles of this compound. It would also reveal the conformation of the molecule in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding involving the hydrazine group, which dictate the crystal packing. nih.govresearchgate.net While specific data for the title compound is not available, analysis of related isoxazole derivatives shows the ring typically adopts a planar or near-planar conformation. nih.gov

Table 3: Representative Crystallographic Data Parameters for an Isoxazole Derivative

| Parameter | Example Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 10.5982(2) |

| b (Å) | 8.4705(1) |

| c (Å) | 14.8929(3) |

| β (°) | 97.430(1) |

| V (ų) | 1325.74(4) |

Note: Data is from a representative substituted piperazine (B1678402) compound and serves to illustrate the type of information obtained. beilstein-journals.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. researchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Strong, broad bands in the 3200-3400 cm⁻¹ region would correspond to N-H stretching of the hydrazine group. C-H stretching of the methyl and methylene groups would appear around 2850-3000 cm⁻¹. The isoxazole ring itself has several characteristic vibrations, including C=N stretching (~1600-1650 cm⁻¹) and ring stretching modes involving the C-O bond (~1050-1250 cm⁻¹). rjpbcs.comnih.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov It would provide complementary information, especially for the skeletal vibrations of the isoxazole ring. The C=N and C=C symmetric stretching vibrations would give rise to distinct Raman signals. nih.gov

Table 4: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Hydrazine (-NH₂) | N-H Stretch | 3200-3400 | FT-IR |

| Hydrazine (-NH₂) | N-H Bend | 1590-1650 | FT-IR |

| Alkyl (CH₃, CH₂) | C-H Stretch | 2850-3000 | FT-IR, Raman |

| Isoxazole Ring | C=N Stretch | 1600-1650 | FT-IR, Raman |

| Isoxazole Ring | Ring Stretch | 1400-1500 | FT-IR, Raman |

Thermal Analysis Techniques (TGA, DTA) for Thermal Stability

Thermal analysis techniques are used to measure changes in a material's physical properties as a function of temperature. abo.fi

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. particle.dk A TGA thermogram for this compound would reveal its thermal stability by identifying the onset temperature of decomposition. aurigaresearch.com The curve would show one or more mass loss steps corresponding to the volatilization or decomposition of the compound. umw.edu.pl

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are heated. vbcop.org The DTA curve shows peaks corresponding to thermal events. uni-siegen.de An endothermic peak would indicate melting, while exothermic peaks would signify decomposition or crystallization. eag.com When run simultaneously with TGA, DTA helps to classify mass loss events as endothermic or exothermic. eag.com

Applications As a Versatile Synthetic Building Block and Chemical Probe

Utilization in the Synthesis of Complex Organic Molecules

The isoxazole (B147169) ring is a well-regarded scaffold in medicinal chemistry and organic synthesis, appearing in numerous natural products and pharmaceuticals. wikipedia.orgmdpi.comnih.govnih.gov The presence of the hydrazinylmethyl group on the 5-position of the 3-methylisoxazole (B1582632) core provides a reactive handle for a variety of chemical transformations. Hydrazine (B178648) and its derivatives are well-known for their nucleophilic character, readily participating in condensation reactions with carbonyl compounds such as aldehydes and ketones to form hydrazones. This reactivity allows for the facile linkage of the isoxazole core to other molecular fragments, building complexity and enabling the synthesis of a diverse array of larger molecules.

The general synthetic utility of isoxazoles stems from their ability to act as precursors to other important functional groups. For instance, the N-O bond within the isoxazole ring is susceptible to cleavage under various conditions, which can unmask latent functionalities. wikipedia.org This inherent reactivity, combined with the synthetic versatility of the hydrazine moiety, positions 5-(hydrazinylmethyl)-3-methylisoxazole as a valuable intermediate for constructing elaborate molecular architectures.

Precursor for Novel Heterocyclic Frameworks

The bifunctional nature of this compound, possessing both a hydrazine group and an isoxazole ring, makes it an ideal starting material for the synthesis of novel heterocyclic systems. The hydrazine moiety is a key component in the construction of several other nitrogen-containing heterocycles.

For example, the reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles. youtube.comnih.gov By reacting this compound with a suitable diketone, a new molecule featuring both an isoxazole and a pyrazole (B372694) ring can be constructed. Such hybrid heterocyclic systems are of great interest in medicinal chemistry due to their potential for novel biological activities. researchgate.net

Furthermore, the reaction of hydrazones with various reagents can lead to the formation of other heterocyclic rings. For instance, certain hydrazones can undergo cyclization reactions to form triazole derivatives, a class of compounds with a broad range of applications. nih.govbeilstein-journals.org The ability to transform the hydrazine group into different heterocyclic systems allows chemists to use this compound as a launchpad for creating a library of diverse and novel heterocyclic frameworks.

Table 1: Potential Heterocyclic Frameworks from this compound

| Starting Material | Reagent | Resulting Heterocycle |

|---|---|---|

| This compound | 1,3-Diketone | Isoxazolyl-pyrazole |

| Hydrazone derivative | Various | Isoxazolyl-triazole |

| Hydrazone derivative | Various | Isoxazolyl-pyridazine |

Application in Materials Science and Polymer Chemistry

The unique structural and electronic properties of the isoxazole ring have led to its incorporation into advanced materials. Its rigid, planar structure and inherent dipole moment can influence the bulk properties of materials in which it is a component.

Isoxazole derivatives have been successfully employed as core units in the design of thermotropic liquid crystals. arkat-usa.orgresearchgate.net The geometry and polarity of the isoxazole ring can contribute to the formation of mesophases, which are states of matter intermediate between conventional liquids and solid crystals. The introduction of heteroatoms like nitrogen and oxygen can lead to significant changes in the liquid crystalline phases and their physical properties. researchgate.net

The general structure of a liquid crystalline molecule consists of a rigid core and flexible terminal chains. The 3-methyl-5-(hydrazinylmethyl)isoxazole moiety can serve as part of the rigid core. By attaching long alkyl chains to the hydrazine group through the formation of a hydrazone linkage with an appropriate aldehyde, it is possible to synthesize new liquid crystalline compounds. The properties of these materials, such as their phase transition temperatures, can be tuned by varying the length of the attached alkyl chains.

Table 2: Isoxazole-Based Liquid Crystal Properties

| Heterocyclic Core | Observed Mesophases | Reference |

|---|---|---|

| Isoxazole and Tetrazole | Nematic, Smectic C | arkat-usa.org |

| Isoxazole and 1,2,4-Oxadiazole | Nematic, Smectic A, Smectic C | arkat-usa.org |

| Phenylisoxazole | Nematic, Smectic | researchgate.net |

The development of new monomers is a significant area of research in polymer science, as it allows for the creation of polymers with novel properties and functionalities. Heterocyclic compounds are often incorporated into polymer backbones to impart specific thermal, electronic, or mechanical properties.

While this compound itself is not a vinyl monomer, it can be readily converted into one. For instance, reaction of the hydrazine group with a vinyl-containing aldehyde or ketone would yield a vinyl-functionalized hydrazone. This new monomer, containing the isoxazole ring, could then be polymerized, likely via free radical polymerization, to produce a polymer with isoxazole moieties in the side chains. cmu.edu Such polymers could exhibit interesting properties due to the presence of the polar and aromatic isoxazole rings. The development of polymers from functional monomers is a key strategy for creating advanced materials for a wide range of applications. nih.gov

Development of Chemical Probes for Mechanistic Studies

Chemical probes are small molecules used to study and manipulate biological systems. The hydrazine functional group has emerged as a versatile "warhead" in the design of activity-based protein profiling (ABPP) probes. nih.govbiorxiv.orgacs.orgresearchgate.net These probes are designed to covalently react with specific types of functional groups within proteins, allowing for their identification and characterization.

The electron-rich nature of the hydrazine moiety allows it to react with electron-poor enzyme cofactors and other electrophilic species within protein active sites. nih.govbiorxiv.org This reactivity can occur through both polar and radical-based mechanisms, enabling hydrazine-based probes to target a broad range of enzymes. nih.govacs.org By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) group, into the probe structure, researchers can visualize and isolate the protein targets.

This compound could serve as a core scaffold for the development of novel chemical probes. The isoxazole ring provides a stable framework that can be further functionalized to tune the probe's selectivity and physicochemical properties, while the hydrazine group acts as the reactive handle for covalent modification of target proteins.

The field of coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules called ligands. The hydrazine moiety and the nitrogen atom of the isoxazole ring in this compound are both potential coordination sites for metal ions. This makes the molecule and its derivatives attractive candidates for the design of new ligands.

Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, are a well-studied class of ligands that can coordinate to metal ions through the imine nitrogen and often another donor atom. jptcp.comslideshare.netrsc.orgchemistryjournal.net By reacting this compound with a carbonyl compound that contains an additional donor group (e.g., a hydroxyl or another nitrogen atom), a multidentate ligand can be synthesized. These ligands can then form stable complexes with a variety of transition metals. mtct.ac.in

The properties of the resulting metal complexes, such as their geometry, electronic structure, and reactivity, can be fine-tuned by modifying the structure of the ligand. This ability to design ligands with specific properties is crucial for applications in areas such as catalysis, materials science, and medicinal inorganic chemistry.

Scaffold for Supramolecular Assembly

The molecular architecture of this compound positions it as a compelling candidate for the construction of complex supramolecular assemblies. This potential arises from the specific arrangement of its functional groups, which can engage in a variety of non-covalent interactions, a cornerstone of supramolecular chemistry. The isoxazole ring and the hydrazinyl group can act in concert or independently to direct the self-assembly of molecules into larger, well-defined structures such as coordination polymers and metal-organic frameworks (MOFs).

The hydrazinyl group (-NH-NH₂) is a particularly versatile functional group in the context of supramolecular assembly. It provides multiple nitrogen atoms with lone pairs of electrons, making it an excellent ligand for a wide range of metal ions. rsc.org Furthermore, the hydrogen atoms on the hydrazinyl group can act as hydrogen bond donors, while the nitrogen atoms can act as hydrogen bond acceptors. This dual capability allows for the formation of intricate hydrogen-bonding networks, which can either be the primary driving force for self-assembly or serve to reinforce and stabilize structures formed through metal coordination. The ability of hydrazone-based ligands to form stable coordination complexes with metal ions is well-documented in the formation of MOFs. researchgate.net

The combination of the isoxazole ring and the hydrazinyl group in a single molecule offers the potential for creating heterobifunctional ligands. This allows for the possibility of forming more complex and tunable supramolecular architectures. For instance, the isoxazole nitrogen could coordinate to one type of metal center, while the hydrazinyl group chelates another, leading to the formation of heterometallic assemblies. Alternatively, the different coordination preferences of the two groups could be exploited to control the dimensionality of the resulting framework.

Detailed research into the specific supramolecular behavior of this compound is an emerging area. However, based on the known coordination chemistry of isoxazoles and hydrazinyl-containing ligands, its potential as a versatile building block for the bottom-up construction of novel functional materials is significant. The interplay of metal-ligand coordination and hydrogen bonding directed by this molecule could lead to the development of new materials with applications in areas such as catalysis, gas storage, and sensing.

Table 1: Potential Coordination Modes of this compound in Supramolecular Assembly

| Functional Group | Potential Coordination Site(s) | Possible Interactions | Resulting Supramolecular Architectures |

| Isoxazole Ring | Nitrogen atom | Metal-ligand coordination bonds | Coordination polymers, Metal-Organic Frameworks (MOFs) |

| Hydrazinyl Group | Both nitrogen atoms | Metal-ligand coordination (monodentate or bidentate chelation) | Coordination polymers, Metal-Organic Frameworks (MOFs) |

| Hydrazinyl Group | N-H bonds and N lone pairs | Hydrogen bonding (donor and acceptor) | Hydrogen-bonded networks, stabilization of coordination polymers and MOFs |

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic chemistry is increasingly benchmarked by its adherence to the principles of green chemistry. rsc.org For 5-(Hydrazinylmethyl)-3-methylisoxazole, future research must prioritize the development of synthetic pathways that are not only efficient but also environmentally benign. Traditional multi-step syntheses can be resource-intensive and generate considerable waste. A forward-looking approach would involve exploring novel catalytic systems, such as organocatalysts or earth-abundant metal catalysts, to improve atom economy and reduce the reliance on stoichiometric reagents.

| Aspect of Synthesis | Traditional Approach | Proposed Sustainable Approach | Potential Benefits |

|---|---|---|---|

| Catalysis | Stoichiometric reagents | Earth-abundant metal catalysis or organocatalysis | Reduced waste, lower cost, reusability |

| Solvents | Volatile organic compounds (VOCs) | Water, bio-solvents, ionic liquids | Reduced toxicity and environmental impact |

| Energy Input | Conventional heating (oil baths) | Microwave irradiation, sonication | Faster reaction times, lower energy consumption |

| Process | Multi-step with intermediate isolation | One-pot or tandem reactions | Increased efficiency, reduced waste and labor |

Exploration of Underutilized Reactivity Patterns

The synthetic utility of this compound has historically centered on the nucleophilic character of its terminal hydrazine (B178648) group, primarily for creating hydrazones and subsequent heterocyclic systems. However, the molecule possesses other potentially reactive sites that remain largely unexplored. A significant future direction is the investigation of methods for direct C-H functionalization on either the isoxazole (B147169) ring or the 3-methyl group. Success in this area would provide more direct and atom-economical routes to novel analogs, bypassing the need for pre-functionalized starting materials.

Another avenue for exploration involves inducing transformations of the isoxazole ring itself. Under specific catalytic or photolytic conditions, the N-O bond of the isoxazole is susceptible to cleavage, which could be harnessed to generate new reactive intermediates. These intermediates could then be trapped in cycloaddition reactions or undergo rearrangements to form entirely different heterocyclic frameworks, thus vastly expanding the structural diversity accessible from this starting material.

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm shift from traditional batch processing to continuous flow manufacturing offers substantial advantages in terms of safety, scalability, and process control. mdpi.com The synthesis of isoxazoles and other heterocycles has been shown to be amenable to flow chemistry, which allows for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.netuc.pt This is particularly beneficial when dealing with energetic or unstable intermediates, as the small reactor volume significantly enhances safety. rsc.org

Future work should focus on developing robust, telescoped flow sequences for the synthesis of this compound and its derivatives. researchgate.net Integrating in-line purification and real-time analytical monitoring would enable a fully automated process from starting materials to the final, pure product. durham.ac.uk Such automated platforms could be programmed to rapidly generate libraries of derivatives, accelerating the discovery of new molecules with desired biological or material properties. acs.org

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Safety | Higher risk with large volumes of hazardous reagents/intermediates | Enhanced safety due to small reactor volumes (mesofluidics) |

| Scalability | Difficult and non-linear scale-up | Easily scalable by extending operation time or "numbering-up" reactors |

| Process Control | Limited control over mixing and heat transfer | Precise control over temperature, pressure, and residence time |

| Automation | Challenging to fully automate | Amenable to full automation with in-line analysis and purification |

| Efficiency | Often requires intermediate isolation and purification | Enables multi-step "telescoped" synthesis without manual handling mdpi.com |

Computational Design of Advanced Derivatives with Tailored Properties

The integration of computational chemistry into the drug discovery and materials design process has become indispensable. For this compound, in silico techniques can guide the rational design of new derivatives with optimized properties. Predictive Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, thereby identifying key modifications likely to enhance potency or selectivity. nih.gov

Molecular docking simulations can be employed to predict the binding modes of derivatives within the active sites of biological targets, such as enzymes or receptors. acs.org This approach allows for the virtual screening of large compound libraries to prioritize candidates for synthesis, saving considerable time and resources. researchgate.net Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of ligand-protein complexes, offering a more refined understanding of the interactions that govern molecular recognition.

| Computational Method | Objective | Application for Isoxazole Derivatives |

|---|---|---|

| QSAR | Correlate chemical structure with biological activity | Predicting the anticancer or antimicrobial activity of new derivatives |

| Molecular Docking | Predict the preferred orientation of a molecule when bound to a target | Designing selective enzyme inhibitors by optimizing interactions in the active site acs.org |

| Virtual Screening | Computationally screen large libraries of compounds against a target | Identifying novel hits from virtual libraries for further development |

| Molecular Dynamics | Simulate the motion and interaction of atoms and molecules over time | Assessing the stability of a ligand-protein complex and binding free energies |

Expansion of Applications in Emerging Areas of Chemical Research

While the isoxazole scaffold is well-represented in medicinal chemistry due to its broad range of biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—the applications of this compound could extend into other cutting-edge areas of research. nih.govnih.govresearchgate.net

Materials Science: The unique electronic properties and rigid structure of the isoxazole ring make it an attractive component for novel organic materials. Derivatives could be investigated as building blocks for conductive polymers, organic light-emitting diodes (OLEDs), or functional dyes.

Chemical Biology: The hydrazine moiety is a versatile handle for bioconjugation. Derivatives could be designed as chemical probes or imaging agents to study biological processes. For example, they could be functionalized with fluorophores or affinity tags to track specific enzymes or cellular components.

Agrochemicals: The isoxazole core is present in some commercial herbicides. indexcopernicus.com New derivatives of this compound could be synthesized and screened for potential use as novel pesticides, fungicides, or herbicides with unique modes of action, potentially addressing issues of resistance to existing treatments.

By systematically pursuing these research avenues, the scientific community can significantly broaden the horizons for this compound, transforming it from a simple building block into a key component in the development of next-generation medicines, materials, and technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Hydrazinylmethyl)-3-methylisoxazole, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cycloaddition reactions or hydrazine-mediated substitutions. For example, nitrile oxide cycloaddition with alkynes under aqueous conditions (e.g., H₂O/EtOH, 60–80°C) yields isoxazole cores, followed by hydrazine functionalization . Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of nitrile oxide to alkyne), catalyst screening (e.g., anhydrous ZnCl₂ for cyclization), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) . Key parameters affecting yield (~60–85%) include temperature control and solvent polarity.

Q. How is this compound characterized structurally?

- Methodological Answer : Multimodal spectroscopic and crystallographic techniques are employed:

- NMR : - and -NMR identify hydrazinyl protons (δ ~2.5–3.5 ppm) and isoxazole ring carbons (δ ~95–170 ppm) .

- IR : Stretching frequencies (ν ~1600 cm⁻¹ for C=N, ~3300 cm⁻¹ for N-H) confirm functional groups .

- X-ray crystallography : Resolves bond angles (e.g., C-N-C ~105°) and torsional conformations (e.g., syn-clinal orientation between isoxazole and substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.